p-Benzochinon-d4

Übersicht

Beschreibung

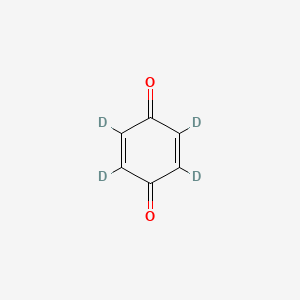

p-Benzoquinone-d4: is a deuterated derivative of 1,4-benzoquinone, where the hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique isotopic properties, which make it valuable in various analytical and spectroscopic studies .

Wissenschaftliche Forschungsanwendungen

Chemistry:

Isotopic Labeling: p-Benzoquinone-d4 is used as an isotopic label in various chemical reactions to study reaction mechanisms and pathways.

Spectroscopy: Its unique isotopic properties make it valuable in nuclear magnetic resonance (NMR) and mass spectrometry studies.

Biology and Medicine:

Electron Transfer Studies: p-Benzoquinone-d4 is used to study electron transfer processes in biological systems, particularly in photosynthesis and respiration.

Drug Development: It serves as a model compound in the development of quinone-based drugs due to its structural similarity to biologically active quinones.

Industry:

Dye Production: p-Benzoquinone-d4 is used in the synthesis of dyes and pigments due to its vibrant color and stability.

Polymerization Inhibitor: It is used as a polymerization inhibitor in the production of various polymers.

Wirkmechanismus

Target of Action

p-Benzoquinone-d4, also known as 1,4-Benzoquinone-d4, is a stable isotope of benzoquinone It’s known that quinones, in general, can interact with various biological molecules due to their electrophilic nature .

Mode of Action

It’s known that quinones can undergo redox cycling, generating reactive oxygen species (ros) and causing oxidative stress . This can lead to various cellular changes, including DNA damage, protein modification, and lipid peroxidation .

Biochemical Pathways

For instance, they play a role in the electron transport chain, a crucial process in cellular respiration . They can also interfere with other biochemical pathways due to their ability to generate ROS .

Pharmacokinetics

It’s known that quinones, in general, can be absorbed and distributed in the body, metabolized (often through redox cycling), and eventually excreted .

Result of Action

Due to the generation of ros, quinones can cause various cellular effects, including oxidative stress, dna damage, protein modification, and lipid peroxidation . These effects can lead to cell death or contribute to the development of diseases such as cancer .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action and stability of quinones .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Oxidation of Hydroquinone: One common method involves the oxidation of hydroquinone using oxidizing agents such as hydrogen peroxide or ferric chloride.

Catalytic Oxidation of Benzene: Another method involves the direct catalytic oxidation of benzene using hydrogen peroxide over copper-doped titanium silicalite-1 (Cu/TS-1) catalyst.

Industrial Production Methods: Industrial production of p-benzoquinone-d4 often involves the oxidation of hydroquinone due to its efficiency and scalability. The process is optimized to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: p-Benzoquinone-d4 can undergo further oxidation to form various quinone derivatives.

Substitution: p-Benzoquinone-d4 can participate in substitution reactions, particularly with nucleophiles, to form substituted quinones.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, ferric chloride.

Reducing Agents: Sodium borohydride, zinc.

Solvents: Acetone, ethanol, diethyl ether.

Major Products Formed:

Hydroquinone-d4: Formed by the reduction of p-benzoquinone-d4.

Substituted Quinones: Formed through nucleophilic substitution reactions.

Vergleich Mit ähnlichen Verbindungen

1,4-Benzoquinone: The non-deuterated form of p-benzoquinone-d4, widely used in similar applications.

1,2-Benzoquinone: An isomer of p-benzoquinone with different chemical properties and reactivity.

Naphthoquinone: A larger quinone compound with extended conjugation, used in various biological and industrial applications.

Uniqueness: p-Benzoquinone-d4 is unique due to its deuterium atoms, which provide distinct isotopic labeling advantages. This makes it particularly valuable in studies requiring precise tracking of molecular changes and reaction pathways .

Biologische Aktivität

p-Benzoquinone-d4, a deuterated form of p-benzoquinone, is recognized for its significant biological activities. This article explores its pharmacological potential, mechanisms of action, and research findings, supported by data tables and case studies.

p-Benzoquinone-d4 is a derivative of p-benzoquinone, characterized by its chemical formula and the inclusion of four deuterium atoms. Its unique structure allows it to participate in various biochemical interactions, making it an important compound in medicinal chemistry.

Biological Activities

1. Antioxidant Properties

p-Benzoquinone-d4 exhibits antioxidant activity, which is crucial in mitigating oxidative stress in biological systems. Research indicates that quinones can scavenge free radicals, thereby protecting cells from damage associated with various diseases including cancer and neurodegenerative disorders .

2. Anticancer Activity

Numerous studies have highlighted the anticancer potential of p-benzoquinones. For instance, compounds possessing a 1,4-benzoquinone moiety have shown efficacy in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest . The structure-activity relationship (SAR) analysis suggests that specific substitutions on the benzoquinone scaffold enhance its cytotoxic effects against various cancer cell lines.

3. Anti-inflammatory Effects

Research has demonstrated that p-benzquinone derivatives can inhibit inflammatory pathways. A notable study evaluated the compound's ability to inhibit 5-lipoxygenase, an enzyme involved in leukotriene synthesis, which plays a role in inflammatory responses . This inhibition suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies

Case Study 1: Antitumor Activity

A study investigated the effects of synthetic p-benzoquinone derivatives on human lung adenocarcinoma cells. The results indicated that certain derivatives significantly reduced cell viability and induced apoptosis through the activation of caspase pathways .

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of p-benzoquinone-d4 in models of Alzheimer's disease. The compound demonstrated the ability to reduce amyloid-beta aggregation and improve cognitive function in treated animal models .

Data Tables

Eigenschaften

IUPAC Name |

2,3,5,6-tetradeuteriocyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4O2/c7-5-1-2-6(8)4-3-5/h1-4H/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZQWKYJCGOJGHM-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=O)C(=C(C1=O)[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50480171 | |

| Record name | p-Benzoquinone-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2237-14-1 | |

| Record name | p-Benzoquinone-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2237-14-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes p-Benzoquinone-d4 significant in spectroscopic research?

A1: p-Benzoquinone-d4, a deuterated form of p-benzoquinone, serves as a valuable tool for investigating molecular vibrations using infrared (IR) spectroscopy. The substitution of hydrogen atoms with deuterium leads to isotopic shifts in vibrational frequencies, simplifying spectral analysis and aiding in the assignment of vibrational modes. [, , ]

Q2: What specific spectroscopic studies have been conducted on p-Benzoquinone-d4?

A2: Researchers have utilized p-Benzoquinone-d4 in various spectroscopic investigations. These include:

- Infrared (IR) Spectroscopy: Detailed analysis of IR spectra, both in solution and vapor phase, has been carried out for p-Benzoquinone-d4 and compared to its non-deuterated counterpart. This comparison has enabled the assignment of vibrational modes and a deeper understanding of the molecule's vibrational behavior. [, ]

- Single Crystal IR Spectroscopy: Researchers have also explored the vibrational spectra of single crystals of p-Benzoquinone-d4, providing insights into the molecule's behavior within a crystalline environment. []

- Studies of the Triplet State: Spectroscopic techniques have been employed to study factor group splitting in the lowest triplet state of p-Benzoquinone-d4 crystals. This research provides valuable information about the molecule's electronic structure and excited state dynamics. [, ]

Q3: Can you provide specific examples of how deuteration in p-Benzoquinone-d4 assists in spectral interpretation?

A3: Certainly. Consider the C-H stretching vibrations in p-benzoquinone. These typically occur in the region of 3000 cm-1. By substituting hydrogen with deuterium, the C-D stretching vibrations shift to a lower frequency range, around 2200 cm-1. This isotopic shift clearly distinguishes these vibrations from others in the spectrum, making the assignment and analysis more straightforward. [, ]

Q4: Beyond its use in fundamental spectroscopic studies, does p-Benzoquinone-d4 have other applications?

A4: While p-Benzoquinone-d4 is primarily known for its use in spectroscopic research, its unique properties could potentially be exploited in other areas:

- Laser Studies: Studies have examined the interaction of laser beams with p-Benzoquinone-d4. Understanding these interactions could be relevant in areas like laser spectroscopy and atmospheric chemistry. []

Q5: Where can I find detailed information on the synthesis and characterization of p-Benzoquinone-d4?

A5: Several research papers describe the synthesis of specifically deuterated p-benzoquinone derivatives, including p-Benzoquinone-d4. These papers often outline multi-step synthetic procedures and employ techniques like nuclear magnetic resonance (NMR) and mass spectrometry to confirm the identity and purity of the synthesized compounds. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.